molecular formula C7H8BrN B1589297 4-(Bromomethyl)aniline CAS No. 63516-03-0

4-(Bromomethyl)aniline

Cat. No.: B1589297
CAS No.: 63516-03-0
M. Wt: 186.05 g/mol
InChI Key: ASSMPDZEDVTRKG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)aniline (CAS 63516-03-0) is a brominated aromatic amine with the molecular formula C₇H₈BrN and a molecular weight of 186.05 g/mol . Its structure features a primary amine group (-NH₂) at the para position and a bromomethyl (-CH₂Br) substituent, which confers high reactivity for nucleophilic substitution and cross-coupling reactions. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Storage requires protection from light and an inert atmosphere at 2–8°C due to its sensitivity to degradation and hazards (H302: harmful if swallowed; H314: causes severe skin burns and eye damage) .

Preparation Methods

4-(Bromomethyl)aniline synthesis generally involves the introduction of a bromomethyl group (-CH2Br) at the para position relative to the amino group on a benzene ring. The key challenge is achieving regioselective bromination without compromising the amino function. The preparation methods can be broadly categorized into:

  • Direct bromination of aniline derivatives
  • Functional group transformations starting from nitro or aldehyde precursors
  • Bromomethylation of aniline or aniline derivatives

Direct Bromination of Aniline Derivatives

One classical approach is the bromination of aniline or its derivatives under controlled conditions to introduce bromine atoms selectively.

  • Process Description:
    Starting from aniline, nitration yields para-nitroaniline, which can be reduced to para-aminobenzyl derivatives. Bromination of the benzyl position can then be performed to introduce the bromomethyl group. Alternatively, bromination of aniline salts in inert organic solvents has been reported to improve selectivity and yield.

  • Industrial Method Insights:
    Industrial synthesis often uses bromine in the presence of aniline under inert organic solvents such as cyclohexane or 1,2-dichloroethane. The reaction temperature is controlled between -5°C and 100°C to optimize yield and selectivity. This method yields 4-bromoaniline hydrobromides, which can be converted into free 4-bromoaniline derivatives by aqueous base treatment. The use of water-immiscible solvents facilitates easier isolation of the product compared to acetic acid-based methods.

  • Advantages:

    • High regioselectivity for para substitution
    • Good yields (often near quantitative for 4-bromoaniline hydrobromides)
    • Scalable for industrial production
  • Limitations:

    • Requires careful temperature control
    • Use of bromine and halogenated solvents necessitates safety precautions

Reductive Amination of 4-Nitrobenzaldehyde with Bromoethane

An alternative synthetic route involves reductive amination:

  • Method:
    4-Nitrobenzaldehyde undergoes reductive amination with bromoethane in the presence of ammonia and a reducing agent to yield this compound. This method leverages the aldehyde functionality to introduce the bromomethyl group indirectly.

  • Reaction Conditions:
    Typically performed under controlled temperature with suitable reducing agents such as sodium borohydride or catalytic hydrogenation.

  • Advantages:

    • Avoids direct use of elemental bromine
    • Can be selective for the bromomethyl functionalization
  • Limitations:

    • Requires multiple steps (nitration, reduction, amination)
    • May involve more complex purification

Bromomethylation via Brominating Agents and Catalysts

  • Bromomethylation Reaction:
    This method involves the reaction of aniline derivatives with formaldehyde and a brominating agent (e.g., bromine or N-bromosuccinimide) to introduce the bromomethyl group at the para position.

  • Catalysts and Solvents:
    Acidic catalysts or Lewis acids may be used to promote electrophilic substitution. Solvents such as dichloromethane or 1,2-dichloroethane are common.

  • Research Findings:
    Studies have shown that the choice of solvent and temperature critically affects the selectivity and yield of bromomethylation. Using inert, water-immiscible solvents improves product isolation and purity.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Advantages Limitations
Direct bromination of aniline derivatives Aniline or nitroaniline Bromine, inert solvent (cyclohexane, DCE), 0–100°C High regioselectivity, industrial scalability Bromine handling, temperature control
Reductive amination of 4-nitrobenzaldehyde 4-Nitrobenzaldehyde Bromoethane, ammonia, reducing agent Avoids elemental bromine, selective Multi-step, complex purification
Bromomethylation with brominating agents Aniline derivatives Formaldehyde, bromine/NBS, acid catalyst Direct introduction of bromomethyl group Requires catalyst optimization

Research and Industrial Insights

  • Yield and Selectivity:
    Industrial processes achieve near-quantitative yields of 4-bromoaniline hydrobromides by brominating aniline salts in solvents like 1,2-dichloroethane at controlled temperatures. This method is preferred for its efficiency and ease of product isolation.

  • Solvent Effects:
    The use of inert, water-immiscible solvents such as cyclohexane or 1,2-dichloroethane enhances the selectivity and simplifies the purification compared to aqueous or acidic media.

  • Safety and Environmental Considerations: Handling bromine and halogenated solvents requires strict safety measures. Alternative methods avoiding elemental bromine, such as reductive amination, are explored for greener synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds

  • 4-(Bromomethyl)aniline is widely used as an intermediate in organic synthesis. It can participate in various chemical reactions, including substitution reactions where the bromomethyl group can be replaced by other nucleophiles. This property makes it valuable for creating diverse derivatives and complex organic compounds.

Reactions and Mechanisms

  • The compound undergoes several types of reactions:
    • Substitution Reactions : The bromomethyl group can be substituted with nucleophiles such as amines or alcohols.
    • Oxidation and Reduction : It can be oxidized or reduced under specific conditions to yield different products.
Reaction Type Example Products
Substitution1-bromo-4-iodobenzene
OxidationVarious oxidized derivatives
ReductionAmines from corresponding nitro compounds

Biological Applications

Functionalization of Biomolecules

  • In biological research, this compound is utilized for the functionalization of biomolecules. Its ability to react with nucleophiles allows for modifications that can enhance the biological activity of compounds, making it useful in studying biological pathways.

Pharmaceutical Intermediates

  • The compound serves as an intermediate in the synthesis of pharmaceuticals. It has been involved in developing bioactive compounds with potential therapeutic applications, including anti-cancer and anti-viral agents .

Industrial Applications

Dyes and Polymers

  • In industrial chemistry, this compound is employed in producing dyes and polymers. Its reactivity facilitates the creation of complex dye structures that are essential for various applications in textiles and coatings.

Crop Protection Agents

  • The compound is also significant in agricultural chemistry, where it is used to synthesize active ingredients for crop protection products. Its derivatives have shown efficacy as herbicides and fungicides .

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in various applications:

  • Research on Viral Inhibitors : A study explored the use of derivatives based on this compound as inhibitors against Ebola virus entry, demonstrating its potential in developing therapeutic agents .
  • Synthesis of Herbicidal Compounds : Patented methods have been developed for synthesizing herbicidal compounds using this compound as a precursor, showcasing its relevance in agricultural chemistry .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)aniline involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for the formation of a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of brominated aniline derivatives depend on the position of substituents and the nature of functional groups. Below is a comparative analysis of 4-(Bromomethyl)aniline with key analogues:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Applications References
This compound C₇H₈BrN -NH₂ (para), -CH₂Br (para) 186.05 Organic synthesis intermediate
2-Bromo-4-methylaniline C₇H₈BrN -NH₂ (para), -Br (ortho), -CH₃ (para) 186.05 Pharmaceuticals, agrochemicals
4-Bromo-2-methylaniline C₇H₈BrN -NH₂ (para), -Br (para), -CH₃ (ortho) 186.05 Specialty chemical synthesis
4-Bromo-2-(phenylmethyl)aniline C₁₃H₁₂BrN -NH₂ (para), -Br (para), -CH₂C₆H₅ (ortho) 262.15 Complex molecule synthesis
3-Bromo-4-[(dimethylamino)methyl]aniline C₉H₁₃BrN₂ -NH₂ (para), -Br (meta), -CH₂N(CH₃)₂ (para) 229.12 Coordination chemistry, ligand synthesis
(E)-4-Bromo-N-(4-nitrobenzylidene)aniline C₁₃H₁₀BrN₂O₂ -NH₂ (para), -Br (para), -CH=N-C₆H₄NO₂ (para) 313.14 Metal complex formation

Biological Activity

4-(Bromomethyl)aniline, also known as p-aminobenzyl bromide, is an organic compound with the molecular formula C7_7H8_8BrN. It features a bromine atom attached to a methyl group at the para position relative to an amine group on a benzene ring. This structure endows it with unique chemical properties, making it a versatile building block in organic synthesis and a compound of interest in biological research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the bromine atom enhances its potential as an antimicrobial agent. A study utilizing the PASS (Prediction of Activity Spectra for Substances) software predicted that compounds similar to this compound could exhibit anti-infective properties, including antimycobacterial and antituberculosis activities .

Antioxidant Activity

The antioxidant capacity of derivatives of this compound has been evaluated using various assays such as DPPH and ABTS methods. In comparative studies, certain synthesized compounds showed moderate antioxidant activity, although they were less effective than standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) . The antioxidant activity is crucial since oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity and Toxicological Concerns

While this compound shows promise in biological applications, it also presents potential toxicity concerns. Its classification as an irritant suggests that it may pose risks during handling and use in laboratory settings. Studies have indicated that compounds with similar structures can exhibit cytotoxic effects, which necessitates careful evaluation of their safety profiles before therapeutic applications .

Synthetic Routes

This compound can be synthesized through several methods, including the reductive amination of 4-nitrobenzaldehyde with bromoethane in the presence of ammonia and a reducing agent. This method highlights its versatility as an intermediate in organic synthesis.

  • Molecular Weight : 186.05 g/mol
  • Boiling Point : Not available
  • Hazard Classification : Signal word "Danger"; may cause skin irritation and serious eye damage .

Case Study: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various derivatives of brominated anilines against common pathogens. The results demonstrated that this compound derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The compound showed particular effectiveness against Escherichia coli O157:H7, indicating its potential application in developing new antimicrobial agents .

Table: Biological Activity Summary

Activity Type Observed Effect Reference
AntimicrobialEffective against E. coli O157:H7
AntioxidantModerate activity compared to standards
CytotoxicityPotential irritant; needs evaluation

Properties

IUPAC Name

4-(bromomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSMPDZEDVTRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449600
Record name 4-(bromomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63516-03-0
Record name 4-(bromomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)aniline
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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